1-Cyanomethyl-4-cyclohexylnaphthalene
Description
Contextual Significance of Naphthalene (B1677914) and Cyclohexyl Moieties in Organic Synthesis
The naphthalene core is a bicyclic aromatic hydrocarbon that provides a rigid and planar scaffold. Its extended π-electron system influences the electronic properties of the molecule and provides multiple sites for functionalization. In medicinal chemistry, the naphthalene moiety is found in numerous approved drugs, where it often contributes to the molecule's lipophilicity and ability to interact with biological targets. mdpi.comgoogle.com The presence of the naphthalene core in 1-Cyanomethyl-4-cyclohexylnaphthalene provides a foundational structure upon which further chemical complexity can be built.
The cyclohexyl group, a non-planar, saturated carbocycle, introduces a three-dimensional aspect to the otherwise flat naphthalene ring. This bulky aliphatic substituent can influence the molecule's solubility, conformational preferences, and steric interactions with its environment. In drug design, the incorporation of a cyclohexyl group can modulate a compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile.
Role of the Cyanomethyl Group in Synthetic Methodologies
The cyanomethyl group (-CH₂CN) is a versatile functional group in organic synthesis. The nitrile moiety (-C≡N) can be readily transformed into a variety of other functional groups, including carboxylic acids, amines, and amides, through well-established chemical reactions such as hydrolysis, reduction, and addition reactions. This chemical reactivity makes the cyanomethyl group a valuable synthetic handle for elaborating the molecular structure.
Specifically, in the synthesis of Vedaprofen, the cyanomethyl group of this compound undergoes hydrolysis to form the corresponding carboxylic acid, which is the active pharmacophore of the final drug molecule. This transformation highlights the strategic importance of the cyanomethyl group as a masked carboxylic acid equivalent.
Foundational Research Objectives for this compound and Related Scaffolds
The primary research interest in this compound stems from its role as a key intermediate in the synthesis of Vedaprofen. nih.gov Therefore, a significant research objective is the development of efficient and scalable synthetic routes to this compound. This includes optimizing reaction conditions, exploring novel catalytic systems, and utilizing readily available starting materials to ensure a cost-effective and high-yielding process.
Beyond its application in pharmaceutical synthesis, research into this compound and related scaffolds is driven by the broader goal of exploring the chemical space around the naphthalene core. By systematically modifying the substituents on the naphthalene ring, chemists can generate libraries of novel compounds with diverse physicochemical properties. These compounds can then be screened for potential biological activity, leading to the discovery of new therapeutic agents or chemical probes to investigate biological processes. The unique combination of aromatic, aliphatic, and reactive functional groups in this compound makes it an attractive starting point for such exploratory research endeavors.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-cyclohexylnaphthalen-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c19-13-12-15-10-11-17(14-6-2-1-3-7-14)18-9-5-4-8-16(15)18/h4-5,8-11,14H,1-3,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWCDYMAGYWNQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C3=CC=CC=C23)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633258 | |
| Record name | (4-Cyclohexylnaphthalen-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71109-05-2 | |
| Record name | 4-Cyclohexyl-1-naphthaleneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71109-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Cyclohexylnaphthalen-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
In Depth Chemical Reactivity and Mechanistic Investigations of 1 Cyanomethyl 4 Cyclohexylnaphthalene Transformations
Elucidation of Elementary Reaction Steps and Intermediates
The transformation of 1-Cyanomethyl-4-cyclohexylnaphthalene primarily involves the hydrolysis of the nitrile group to a carboxylic acid, a fundamental reaction in organic synthesis. This process can be catalyzed by either acid or base, and each pathway proceeds through a distinct set of elementary steps and intermediates.
Acid-Catalyzed Hydrolysis:
The acid-catalyzed hydrolysis of this compound to 2-(4-cyclohexylnaphthalen-1-yl)acetic acid (the immediate precursor to Vedaprofen) is expected to proceed through the following elementary steps:
Protonation of the Nitrile Nitrogen: The reaction is initiated by the protonation of the nitrogen atom of the cyanomethyl group by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the nitrile carbon.
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon atom of the protonated nitrile.
Deprotonation: A subsequent deprotonation of the oxygen atom by a water molecule leads to the formation of an imidic acid intermediate.
Tautomerization: The imidic acid then undergoes tautomerization to form a more stable amide intermediate, 2-(4-cyclohexylnaphthalen-1-yl)acetamide.
Protonation of the Amide Carbonyl: The amide intermediate is then protonated on the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Water on the Carbonyl Carbon: A water molecule attacks the activated carbonyl carbon.
Proton Transfer and Elimination of Ammonia: A series of proton transfers facilitates the elimination of ammonia (NH₃), which is subsequently protonated to form an ammonium ion (NH₄⁺) in the acidic medium.
Deprotonation: Finally, deprotonation of the resulting carbonyl group yields the carboxylic acid product, 2-(4-cyclohexylnaphthalen-1-yl)acetic acid.
Base-Catalyzed Hydrolysis:
In the presence of a base, such as sodium hydroxide, the hydrolysis of this compound follows a different mechanistic pathway:
Nucleophilic Attack by Hydroxide: The strongly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic carbon of the nitrile group.
Protonation of the Nitrogen: The resulting anionic intermediate is protonated by a water molecule to form an imidic acid.
Tautomerization to Amide: Similar to the acid-catalyzed pathway, the imidic acid tautomerizes to the corresponding amide, 2-(4-cyclohexylnaphthalen-1-yl)acetamide.
Nucleophilic Attack by Hydroxide on the Carbonyl Carbon: A hydroxide ion attacks the carbonyl carbon of the amide intermediate.
Formation of a Tetrahedral Intermediate: This results in the formation of a tetrahedral dianionic intermediate.
Elimination of the Amide Ion: The tetrahedral intermediate collapses, leading to the elimination of an amide ion (NH₂⁻), a very strong base.
Protonation of the Amide Ion: The amide ion is immediately protonated by water to form ammonia (NH₃).
Formation of the Carboxylate Salt: The initial product is the sodium salt of the carboxylic acid, sodium 2-(4-cyclohexylnaphthalen-1-yl)acetate. An acidic workup is then required to protonate the carboxylate and obtain the final carboxylic acid product.
| Intermediate | Acid-Catalyzed Pathway | Base-Catalyzed Pathway |
| Protonated Nitrile | Yes | No |
| Imidic Acid | Yes | Yes |
| Amide | Yes | Yes |
| Protonated Amide | Yes | No |
| Tetrahedral Intermediate | Yes | Yes |
| Carboxylate Salt | No | Yes |
Reaction Dynamics and Kinetics of Reactions Involving the Cyanomethyl Group
Detailed kinetic studies specifically on the hydrolysis of this compound are not extensively reported in the available literature. However, the kinetics of nitrile hydrolysis, in general, are well-understood and can be applied to this system.
The rate of hydrolysis is influenced by several factors, including the concentration of the catalyst (acid or base), temperature, and the steric and electronic properties of the substrate. For this compound, the bulky cyclohexyl and naphthalene (B1677914) groups may exert some steric hindrance around the reaction center, potentially slowing down the reaction rate compared to smaller, unhindered nitriles.
Rate = k[this compound]
Where 'k' is the pseudo-first-order rate constant. The value of 'k' would be dependent on the concentration of the acid or base catalyst. The Arrhenius equation can be used to describe the temperature dependence of the rate constant, allowing for the determination of the activation energy for the hydrolysis reaction.
| Factor | Effect on Reaction Rate |
| Increasing Temperature | Increases |
| Increasing Catalyst Concentration | Increases |
| Steric Hindrance | Decreases |
Regioselective and Stereoselective Aspects of Chemical Transformations
The primary transformation of this compound in the context of Vedaprofen synthesis is the hydrolysis of the cyanomethyl group. This reaction is inherently regioselective, as the cyanomethyl group is the only reactive site for hydrolysis under typical conditions.
The stereochemistry of the subsequent steps in the Vedaprofen synthesis is crucial. Vedaprofen is a chiral molecule, and its therapeutic activity resides primarily in the (S)-enantiomer. The conversion of the achiral this compound to the chiral α-methylacetic acid derivative (Vedaprofen) requires a stereoselective step. This is typically achieved through methods such as asymmetric synthesis or the resolution of a racemic mixture. While the initial hydrolysis of this compound does not introduce a chiral center, the subsequent α-methylation of the resulting acetic acid derivative is a key stereocenter-forming step.
Catalytic Activation and Deactivation Pathways
Catalytic Activation:
In the context of the hydrolysis of this compound, the catalysts are typically strong acids (e.g., H₂SO₄, HCl) or strong bases (e.g., NaOH, KOH).
Acid Catalysis: The acid activates the nitrile by protonating the nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.
Base Catalysis: The hydroxide ion acts as a potent nucleophile, directly attacking the nitrile carbon.
Catalyst Deactivation:
Role of this compound as a Key Intermediate in Multi-step Synthesis (e.g., Vedaprofen pathway)
This compound is a pivotal intermediate in the synthesis of Vedaprofen. Its structure contains the core naphthalene and cyclohexyl moieties of the final drug molecule. The synthetic pathway leverages the reactivity of the cyanomethyl group as a precursor to the carboxylic acid functionality present in Vedaprofen.
A plausible synthetic route to Vedaprofen starting from this compound would involve:
Hydrolysis: Conversion of the nitrile group of this compound to a carboxylic acid, yielding 2-(4-cyclohexylnaphthalen-1-yl)acetic acid.
α-Methylation: Introduction of a methyl group at the α-position to the carbonyl group. This step creates the chiral center of Vedaprofen. This can be achieved by forming the enolate of the corresponding ester or acid and reacting it with a methylating agent (e.g., methyl iodide). To achieve an enantiomerically enriched product, a chiral auxiliary or an asymmetric catalyst would be employed in this step.
Final Hydrolysis (if an ester was used): If the α-methylation was performed on an ester, a final hydrolysis step would be required to yield the carboxylic acid of Vedaprofen.
Solvent Effects on Reactivity and Solution Structure
The choice of solvent can significantly influence the rate and outcome of the hydrolysis of this compound.
Polar Protic Solvents (e.g., water, alcohols): These solvents are generally preferred for hydrolysis reactions as they can solvate the charged intermediates and transition states, thereby lowering the activation energy. Water is also a reactant in the hydrolysis.
Polar Aprotic Solvents (e.g., DMSO, DMF): While not the primary solvent for hydrolysis, the use of co-solvents may be necessary to ensure the solubility of the relatively nonpolar this compound.
Nonpolar Solvents (e.g., toluene, hexane): These solvents are generally unsuitable for hydrolysis reactions due to the poor solubility of the ionic reagents and the destabilization of charged intermediates.
Advanced Spectroscopic and Chromatographic Characterization for Structural and Compositional Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule.
A ¹H NMR spectrum would provide information about the different types of protons present in the molecule and their chemical environment. For 1-Cyanomethyl-4-cyclohexylnaphthalene, one would expect to observe distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the protons of the cyanomethyl group, and the protons of the cyclohexyl ring. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would reveal information about neighboring protons.
A ¹³C NMR spectrum would identify all the unique carbon atoms in the molecule. Distinct peaks would be expected for the carbons of the naphthalene ring, the cyanomethyl group (including the nitrile carbon), and the cyclohexyl ring. The chemical shifts of these carbons would be indicative of their electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Hypothetical)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthalene Aromatic CH | 7.0 - 8.5 | 120 - 140 |
| Naphthalene Quaternary C | - | 130 - 150 |
| CH₂CN | 3.8 - 4.2 | 20 - 30 |
| CN | - | 115 - 125 |
| Cyclohexyl CH | 1.2 - 2.0 | 25 - 45 |
| Cyclohexyl CH (benzylic) | 2.5 - 3.0 | 40 - 50 |
Note: This table presents hypothetical data based on typical chemical shift ranges for similar structural motifs. Actual experimental data is not available.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be crucial for establishing the connectivity within the cyclohexyl ring and for assigning the protons on the naphthalene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the connections between the different structural fragments of the molecule, such as the attachment points of the cyanomethyl and cyclohexyl groups to the naphthalene ring.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FT-IR and Raman spectroscopy, provide information about the functional groups present in a molecule.
An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A sharp, medium-intensity band around 2250 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The spectrum would also display bands corresponding to C-H stretching vibrations of the aromatic naphthalene ring (above 3000 cm⁻¹) and the aliphatic cyclohexyl and methyl groups (below 3000 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.
Table 2: Predicted FT-IR Absorption Bands for this compound (Hypothetical)
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C≡N (Nitrile) | 2240 - 2260 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
Note: This table presents hypothetical data based on characteristic infrared absorption frequencies. Actual experimental data is not available.
Raman spectroscopy would provide complementary information to FT-IR. The nitrile group, while visible in IR, often gives a strong and sharp signal in the Raman spectrum, making it a useful diagnostic peak. The aromatic ring vibrations would also be prominent, providing a characteristic "fingerprint" for the naphthalene moiety. The symmetric vibrations of the cyclohexyl ring would also be observable.
SERS is a highly sensitive technique that can enhance the Raman signal of a molecule by orders of magnitude when it is adsorbed onto a nanostructured metal surface. While no SERS studies have been reported for this compound, this technique could potentially be used for its detection at very low concentrations, for example, in environmental or biological samples, assuming the molecule can effectively interact with the SERS substrate.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of this compound. This technique provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula with a high degree of confidence. The exact mass of this compound (C₁₈H₁₉N) can be calculated and compared against the experimentally determined value to confirm its identity.
In addition to precise mass determination, HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), offers critical insights into the compound's structure through fragmentation analysis. The fragmentation pattern is predictable based on the structure of this compound, which consists of a naphthalene core substituted with a cyanomethyl group and a cyclohexyl group.
Under electron ionization (EI) or other ionization techniques, the molecular ion ([M]⁺) will be observed. Subsequent fragmentation is expected to occur at the weakest bonds and lead to the formation of stable fragments. Key fragmentation pathways for alkyl-substituted naphthalenes often involve benzylic cleavage and rearrangements. For this compound, the following fragmentation patterns are anticipated researchgate.netwhitman.eduyoutube.com:
Loss of the cyanomethyl radical (•CH₂CN): This would result in a prominent peak corresponding to the 4-cyclohexylnaphthalenyl cation.
Fragmentation of the cyclohexyl ring: The cyclohexyl group can undergo characteristic fragmentation, leading to the loss of ethylene (C₂H₄) or other neutral fragments.
Formation of a tropylium-like ion: Rearrangement of the naphthalene ring system with the attached alkyl groups can lead to the formation of stable aromatic cations.
The analysis of these fragment ions allows for the unambiguous confirmation of the connectivity of the different structural motifs within the molecule.
Table 1: Predicted HRMS Fragmentation Data for this compound
| Fragment Description | Predicted m/z |
| Molecular Ion [C₁₈H₁₉N]⁺ | 249.1517 |
| Loss of •CH₂CN | 209.1330 |
| Loss of C₆H₁₁ (cyclohexyl radical) | 166.0653 |
| Fragmentation of cyclohexyl ring | Various |
Note: The predicted m/z values are based on theoretical calculations and may vary slightly in experimental data.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition and Electronic States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS can provide valuable information about the carbon and nitrogen environments.
The XPS spectrum is a plot of the number of electrons detected versus their binding energy. The binding energy of an electron is characteristic of the element and its chemical environment. For this compound, we would expect to see distinct peaks for the C1s and N1s core levels.
The C1s spectrum would be composed of several overlapping peaks corresponding to the different types of carbon atoms in the molecule researchgate.netresearchgate.netmsu.runih.gov:
Aromatic carbons (C-C, C-H) in the naphthalene ring: These typically appear at a binding energy of around 284.5-285.0 eV.
Aliphatic carbons (C-C, C-H) in the cyclohexyl ring: These carbons will have a slightly higher binding energy than the aromatic carbons.
Carbon in the cyanomethyl group (C-CN): This carbon is bonded to the electron-withdrawing nitrile group and will thus have a higher binding energy.
Carbon in the nitrile group (C≡N): This carbon is in a unique chemical environment and is expected to have a distinct binding energy, typically around 286-287 eV.
The N1s spectrum will show a single peak corresponding to the nitrogen atom in the nitrile group (C≡N) researchgate.netresearchgate.netmsu.ru. The binding energy for a nitrile nitrogen is typically in the range of 399-400 eV.
Analysis of the peak positions and their relative areas in the high-resolution C1s and N1s spectra can confirm the presence of the different functional groups and provide information about the surface purity of the compound.
Table 2: Predicted XPS Binding Energies for this compound
| Core Level | Functional Group | Predicted Binding Energy (eV) |
| C1s | Aromatic C-C, C-H | ~284.8 |
| C1s | Aliphatic C-C, C-H | ~285.2 |
| C1s | C-CN | ~286.0 |
| C1s | C≡N | ~286.8 |
| N1s | C≡N | ~399.5 |
Note: These are predicted values and can be influenced by instrument calibration and surface charging effects.
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Visible and fluorescence spectroscopy are powerful techniques for investigating the electronic properties of molecules with chromophores. The naphthalene moiety in this compound acts as a chromophore, and its absorption and emission properties are influenced by the attached substituents.
UV-Visible Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands of the naphthalene system. The substitution with a cyanomethyl and a cyclohexyl group can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted naphthalene. Generally, alkyl groups cause a slight red shift (bathochromic shift), while a cyanomethyl group can have a more complex influence on the electronic transitions.
Fluorescence Spectroscopy provides information about the emission of light from a molecule after it has absorbed light. Naphthalene and its derivatives are known to be fluorescent. nih.govroyalsocietypublishing.orgresearchgate.net The fluorescence spectrum will show an emission peak at a longer wavelength than the absorption peak (Stokes shift). The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, can also be determined. The photophysical properties, including the fluorescence lifetime, can be influenced by the solvent polarity and the nature of the substituents. acs.orgrsc.orgnih.govacs.orgresearchgate.net For instance, the introduction of a cyano group to a polycyclic aromatic hydrocarbon can affect its photophysical properties. uni-hannover.deastrobiology.com
Based on data for naphthalene, which has an excitation peak around 311 nm and an emission peak around 322 nm, we can expect the spectrum of this compound to be in a similar region, with potential shifts due to the substituents. aatbio.com
Table 3: Expected Photophysical Properties of this compound
| Parameter | Expected Value/Observation |
| Absorption λmax | ~310-330 nm |
| Emission λmax | ~320-350 nm |
| Stokes Shift | Present, wavelength dependent on solvent |
| Fluorescence | Expected to be fluorescent |
Note: These are estimated values based on naphthalene and its derivatives. Experimental values may vary depending on the solvent and concentration.
Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Separation
Advanced chromatographic techniques are essential for assessing the purity of synthesized this compound and for its separation from reaction byproducts or other components in a mixture.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, which has a non-polar character, reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase. The retention time of the compound is a characteristic parameter that can be used for its identification. By using a suitable detector, such as a UV detector set at the absorption maximum of the compound, the purity can be assessed by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ysu.eduresearchgate.netuzh.chnih.govoup.com GC is suitable for volatile and thermally stable compounds. Given its structure, this compound is expected to be amenable to GC analysis. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component. This allows for positive identification of the main compound and any impurities present. The GC-MS data can provide both the retention time and the mass spectrum, which together offer a high level of confidence in the identification and purity assessment. nih.govcopernicus.org
Table 4: Suitable Chromatographic Conditions for the Analysis of this compound
| Technique | Column Type | Mobile/Carrier Gas | Detection |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (DAD) |
| GC-MS | Non-polar (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) |
Theoretical and Computational Chemistry Studies on 1 Cyanomethyl 4 Cyclohexylnaphthalene
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. nih.gov For 1-Cyanomethyl-4-cyclohexylnaphthalene, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the molecule's most stable three-dimensional structure (ground state geometry). researchgate.netbohrium.com
A primary output of a DFT geometry optimization is the precise prediction of bond lengths and angles. bohrium.com This data is fundamental to understanding the molecule's steric and electronic properties. For this compound, calculations would provide the lengths of C-C and C-H bonds in the naphthalene (B1677914) and cyclohexyl rings, the C-C and C-N bonds of the cyanomethyl group, and the crucial bond connecting the cyclohexyl group to the naphthalene core. The bond angles would define the orientation of the substituent groups relative to the planar naphthalene ring.
Disclaimer: The following table contains hypothetical data for illustrative purposes, as specific published computational results for this compound are not available. The values are representative of what would be expected from a DFT/B3LYP calculation.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | Naphthalene C-C (avg.) | ~1.40 Å |
| Bond Length | Cyclohexyl C-C (avg.) | ~1.54 Å |
| Bond Length | Naphthalene-Cyclohexyl C-C | ~1.51 Å |
| Bond Length | Naphthalene-CH2CN C-C | ~1.50 Å |
| Bond Length | C≡N (Nitrile) | ~1.16 Å |
| Bond Angle | C(naphthyl)-C(cyclohexyl)-C(cyclohexyl) | ~111.5° |
| Bond Angle | C(naphthyl)-C(methylene)-C(nitrile) | ~110.0° |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. samipubco.com The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and the energy required for electronic excitation. samipubco.com A smaller gap generally suggests higher reactivity. samipubco.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene π-system, while the LUMO would also be distributed over the aromatic rings, likely with contributions from the electron-withdrawing cyanomethyl group. Analysis of these orbitals helps predict how the molecule will interact with other chemical species. nih.gov
Disclaimer: The following table contains hypothetical data for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations.
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily π-orbital character on the naphthalene ring |
| LUMO | -1.8 | Primarily π*-orbital character on the naphthalene ring and cyanomethyl group |
| HOMO-LUMO Gap | 4.7 | Indicator of chemical stability and electronic transition energy |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior
To understand how this compound interacts with light, Time-Dependent DFT (TD-DFT) calculations are employed. nih.gov This method is used to predict the electronic absorption spectrum (UV-Vis spectrum) by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.gov TD-DFT can identify the major transitions, their corresponding wavelengths (λmax), and their oscillator strengths (a measure of transition probability). nih.gov This information is vital for applications involving fluorescence or photo-reactivity. researchgate.net For this molecule, transitions would likely involve π-π* excitations within the naphthalene system, modulated by the substituents.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites and Intermolecular Interactions
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov It maps the electrostatic potential onto the molecule's electron density surface. ias.ac.in For this compound, an MEP analysis would reveal:
Negative Potential Regions (Red/Yellow): These areas are electron-rich and susceptible to electrophilic attack. Such regions would be expected around the nitrogen atom of the nitrile group and above/below the plane of the naphthalene π-system. ias.ac.inacs.org
Positive Potential Regions (Blue): These areas are electron-poor and indicate sites for nucleophilic attack. Positive potential is typically found around the hydrogen atoms. nih.gov
The MEP map provides a clear, intuitive guide to the molecule's polarity and its potential for non-covalent interactions like hydrogen bonding or π-stacking. ias.ac.in
Advanced Quantum Chemical Methods (e.g., Natural Orbital Functional coupled with Møller-Plesset Perturbation Theory - NOF-MP2) for Electron Correlation Effects
While DFT is highly effective, more advanced methods are sometimes needed to capture subtle electron correlation effects, which are crucial for accurately describing dispersion forces and systems with complex electronic structures. Methods like Natural Orbital Functional coupled with second-order Møller-Plesset Perturbation Theory (NOF-MP2) represent a higher level of theory. Applying such a method to this compound would provide a more refined calculation of its energy and electronic properties, serving as a benchmark for standard DFT results and offering deeper insights into intramolecular and intermolecular interactions where electron correlation is significant.
Quantum Theory of Atoms in Molecules (QTAIM) for Chemical Bonding and Charge Distribution Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to define atoms, chemical bonds, and their characteristics. rsc.org A QTAIM analysis of this compound would involve locating critical points in the electron density. The properties at the bond critical points (BCPs) between atoms reveal the nature of the chemical bonds (e.g., covalent vs. closed-shell interactions). The analysis also precisely partitions the molecule into atomic basins, allowing for the calculation of atomic charges, providing a more detailed picture of charge distribution than simpler methods. rsc.org
Disclaimer: The following table contains hypothetical data for illustrative purposes to show the type of information obtained from a QTAIM analysis for key bonds.
| Bond | Electron Density at BCP (ρ) | Laplacian of Electron Density (∇²ρ) | Bond Character |
| Naphthalene C-C | ~0.30 a.u. | Negative | Shared (Covalent) |
| C≡N | ~0.45 a.u. | Negative | Shared (Polar Covalent) |
| C-H | ~0.25 a.u. | Negative | Shared (Covalent) |
Computational Modeling of Reaction Mechanisms, Transition States, and Potential Energy Surfaces
Computational chemistry provides powerful tools to investigate the reactivity and formation of complex organic molecules like this compound. Through the modeling of reaction mechanisms, transition states, and potential energy surfaces (PES), researchers can gain insights into the synthetic pathways leading to this compound and its potential transformations. While direct computational studies on the reaction mechanisms of this compound are not extensively documented in the literature, valuable inferences can be drawn from studies on analogous systems, such as the formation of naphthalene and the reactions of substituted aromatic compounds.
The formation of the naphthalene core itself is a subject of significant computational investigation, particularly in the context of combustion and interstellar chemistry. acs.org These studies reveal that reactions leading to fused aromatic systems like naphthalene often proceed over complex potential energy surfaces with multiple intermediates and transition states. acs.org For instance, the reaction of a phenyl radical with vinylacetylene is a potential route, and its mechanism is highly dependent on temperature and pressure. acs.org The synthesis of this compound would likely involve the introduction of the cyclohexyl and cyanomethyl groups onto a pre-existing naphthalene scaffold or the formation of the naphthalene ring from precursors already bearing these substituents.
Each of these synthetic routes would have a distinct potential energy surface. For example, the Friedel-Crafts alkylation of naphthalene with a cyclohexyl precursor would proceed through a well-defined transition state leading to a sigma complex (arenium ion) intermediate. The stability of this intermediate and the height of the energy barriers for its formation and deprotonation would be influenced by the position of substitution on the naphthalene ring. Computational models, often employing Density Functional Theory (DFT), can predict the relative energies of these intermediates and transition states, thus explaining the observed regioselectivity of the reaction.
Similarly, the introduction of the cyanomethyl group, for instance, via nucleophilic substitution on a halomethylnaphthalene derivative, would have its own characteristic reaction profile. The potential energy surface for such an SN2 reaction would feature a single transition state. Computational modeling can elucidate the geometry of this transition state and the activation energy required, providing a quantitative measure of the reaction's feasibility.
A hypothetical reaction pathway for the formation of a related compound, 1,2-diethynylbenzene, which can be a precursor to naphthalene derivatives, involves the barrierless addition of an ethynyl (B1212043) radical to phenylacetylene. acs.org This highlights that some steps in the formation of complex aromatic systems can be highly facile.
The table below summarizes hypothetical energy barriers for key reaction steps that could be involved in the synthesis of this compound, based on data from analogous reactions.
| Reaction Step | Analogous Reaction System | Typical Calculated Activation Energy (kcal/mol) |
| Electrophilic Cyclohexylation | Friedel-Crafts alkylation of benzene | 15 - 25 |
| Nucleophilic Cyanomethylation | SN2 reaction of benzyl (B1604629) chloride with cyanide | 10 - 20 |
| Naphthalene Ring Formation | Phenyl radical + vinylacetylene | Barriers can be high, but some pathways are barrierless acs.org |
This table presents illustrative data based on analogous systems and not on direct calculations for this compound.
Conformational Analysis and Molecular Dynamics Simulations of this compound and its Intermediates
The three-dimensional structure and dynamic behavior of this compound are crucial for understanding its physical properties and interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used to explore these aspects.
Conformational Analysis:
The conformational flexibility of this compound arises primarily from the cyclohexyl ring and the rotation around the single bonds connecting the substituents to the naphthalene core. The cyclohexyl group typically adopts a chair conformation, which is the most stable arrangement. youtube.comresearchgate.net However, in substituted cyclohexanes, the substituent can occupy either an axial or an equatorial position. youtube.comacs.org
For a 4-substituted cyclohexylnaphthalene, the bulky naphthalene group would strongly prefer the equatorial position on the cyclohexane (B81311) ring to minimize steric hindrance. youtube.com The energy difference between the equatorial and axial conformers (the A-value) for a large group like naphthalene would be significant, effectively locking the cyclohexane in a conformation where the naphthalene is equatorial.
The cyanomethyl group also possesses rotational freedom around the C-C bond connecting it to the naphthalene ring. The preferred orientation will be one that minimizes steric clashes with the peri-hydrogen on the naphthalene ring (at position 8).
Computational methods like DFT can be used to calculate the relative energies of different conformers. The results of such calculations for analogous systems suggest that the energy difference between conformers can be significant, dictating the predominant shape of the molecule at equilibrium. For example, in 4-methylcyclohexene, the equatorial conformer is preferred by approximately 1 kcal/mol. lookchem.com For the much larger naphthalene substituent, this preference would be even more pronounced.
The table below presents a hypothetical conformational analysis of this compound, detailing the key dihedral angles and relative energies of plausible conformers.
| Conformer | Cyclohexyl Conformation | Naphthalene Position | Relative Energy (kcal/mol) |
| 1 | Chair | Equatorial | 0 (most stable) |
| 2 | Chair | Axial | > 5 (highly unstable) |
| 3 | Twist-boat | Equatorial | ~5-6 higher than chair |
This table is illustrative and based on general principles of conformational analysis of substituted cyclohexanes.
Molecular Dynamics Simulations:
Molecular dynamics (MD) simulations provide a time-resolved picture of the molecular motions, allowing for the exploration of conformational landscapes and intermolecular interactions. nih.govresearchgate.net An MD simulation of this compound, either in the gas phase or in a solvent, would reveal the dynamics of the cyclohexyl ring and the cyanomethyl group.
While a full chair-flip of the cyclohexyl ring would be a rare event due to the large energetic barrier imposed by the equatorial preference of the naphthalene group, the simulation would show vibrations and small fluctuations around the minimum energy conformation. The rotation of the cyanomethyl group would also be observed, and the simulation could provide information on the rotational energy barrier.
MD simulations are also invaluable for studying the interactions of this compound with its environment. For instance, in a solution, the solvent molecules would arrange themselves around the solute in a specific manner, and MD can track these solvation dynamics. researchgate.net If this molecule were to interact with a biological target, MD simulations could be used to model the binding process and identify key intermolecular interactions.
Furthermore, MD simulations can be used to study the aggregation behavior of polycyclic aromatic hydrocarbons (PAHs). researchgate.net It is plausible that at high concentrations, molecules of this compound could exhibit π-stacking interactions between their naphthalene cores, a phenomenon that can be investigated through MD. The cyclohexyl group, being non-aromatic, would influence the geometry of these stacks compared to planar PAHs. nih.govnih.gov
Applications and Role in Contemporary Organic and Materials Chemistry
Utility as a Versatile Building Block in Complex Molecule Synthesis
The structure of 1-Cyanomethyl-4-cyclohexylnaphthalene is inherently suited for its role as a versatile building block. The cyanomethyl group (-CH2CN) is a particularly useful functional handle. It can be readily transformed into other key functional groups, which is a cornerstone of complex molecule synthesis. For instance, the nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, (4-cyclohexylnaphthalen-1-yl)acetic acid. This transformation is fundamental for creating a wide array of derivatives, including esters and amides.
Contribution to the Synthesis of Pharmaceutical Intermediates (e.g., Vedaprofen)
A significant application of this compound is its role as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The most prominent example is Vedaprofen, a veterinary drug used to manage pain and inflammation associated with musculoskeletal disorders. nih.gov
The synthesis of Vedaprofen, which is chemically named 2-(4-cyclohexyl-1-naphthyl)propanoic acid, illustrates the utility of the cyanomethylated naphthalene (B1677914) scaffold. nih.gov The general synthetic strategy involves the conversion of the cyanomethyl group into a propanoic acid moiety. While the direct methylation of the precursor this compound is a plausible route, a well-documented pathway involves starting with the related (4-cyclohexyl-1-naphthyl)acetic acid. google.com This acetic acid derivative is then methylated at the alpha-carbon position (the carbon adjacent to the carboxyl group) to introduce the required methyl group, yielding the final Vedaprofen molecule. google.com
The table below outlines the key transformation in the synthesis of profen-class NSAIDs, highlighting the conversion of the acetic acid intermediate to the final propanoic acid product.
| Starting Material Precursor | Key Transformation Step | Product |
| (4-Cyclohexyl-1-naphthyl)acetic acid | α-Methylation | 2-(4-Cyclohexyl-1-naphthyl)propanoic acid (Vedaprofen) |
This table illustrates a crucial step in the synthesis of Vedaprofen, which is derived from a precursor closely related to this compound.
This synthetic connection underscores the importance of the 4-cyclohexylnaphthalene core provided by the initial building block in developing medically significant compounds.
Development of Novel Synthetic Routes and Methodologies Leveraging the Cyanomethylated Naphthalene Scaffold
The pursuit of more efficient and selective chemical reactions is a constant driver of innovation in organic chemistry. The cyanomethylated naphthalene scaffold, as exemplified by this compound, serves as a valuable platform for developing and refining novel synthetic methodologies.
Chemists can leverage the reactivity of both the nitrile group and the aromatic naphthalene rings to forge new carbon-carbon and carbon-heteroatom bonds. For example, the methylene (B1212753) bridge of the cyanomethyl group is activated by the adjacent nitrile and aromatic ring, making it a potential site for C-H activation or functionalization reactions. This allows for the direct introduction of new substituents without requiring pre-functionalized starting materials, a hallmark of modern, efficient synthesis.
Research into the functionalization of naphthalene derivatives is active, with new methods being developed for reactions like selective bromination or the synthesis of complex binaphthalene structures. These new methodologies, once established, can be applied to scaffolds like this compound to rapidly generate libraries of diverse compounds for screening in drug discovery or materials science applications. The unique electronic and steric properties imparted by the cyclohexyl and cyanomethyl groups can influence the regioselectivity and efficiency of these novel reactions, providing valuable insights for synthetic chemists.
Exploration in the Design of Advanced Functional Materials (e.g., Fluorescent Probes based on Naphthalimide Derivatives)
Beyond pharmaceuticals, the this compound scaffold is a gateway to advanced functional materials, particularly in the realm of fluorescent probes. The key to this application lies in its conversion to a naphthalimide derivative.
The synthesis begins with the hydrolysis of the nitrile in this compound to form the corresponding carboxylic acid. This di-acid can then be cyclized through dehydration to form a naphthalic anhydride. Subsequent reaction with a primary amine introduces the imide functionality, completing the highly fluorescent 1,8-naphthalimide (B145957) core.
Naphthalimides are prized for their excellent photophysical properties, including high fluorescence quantum yields, large Stokes shifts (the separation between excitation and emission wavelengths), and good photostability. By strategically choosing the amine used in the final step, chemists can fine-tune these properties and introduce specific functionalities. For example, attaching a receptor unit for a particular metal ion or biological molecule can create a "turn-on" or "turn-off" fluorescent sensor.
The cyclohexyl group from the original scaffold would be positioned at the 4-position of the naphthalimide ring system. This substituent can influence the material's solubility and prevent aggregation-caused quenching in certain environments, thereby enhancing its performance as a probe. Research has shown that modifications at this position on the naphthalimide core can significantly impact the molecule's sensing capabilities and photophysical behavior.
The table below summarizes typical properties of functional naphthalimide-based fluorescent probes, demonstrating their potential applications.
| Naphthalimide Derivative Type | Typical Application | Emission Behavior |
| 4-Amino-1,8-naphthalimide | pH Sensing, Ion Detection | Environment-sensitive fluorescence |
| Naphthalimide-Schiff Base | Metal Ion Detection (e.g., Cu²⁺) | "Turn-off" fluorescence upon binding |
| Naphthalimide-DNA Intercalator | DNA/RNA Imaging | Enhanced fluorescence upon intercalation |
This table provides examples of how the naphthalimide scaffold, accessible from this compound, is used to create advanced functional materials.
This exploration into fluorescent materials highlights the versatility of the initial building block, demonstrating its value extends from the life sciences into the field of materials chemistry.
Conclusion and Future Research Trajectories
Synthesis of Key Findings and Contributions to the Field
The principal contribution of 1-Cyanomethyl-4-cyclohexylnaphthalene to the field of chemistry, based on available data, is its function as a well-defined intermediate in the synthesis of more complex molecules. It is noted as a precursor in the preparation of Vedaprofen, a non-steroidal anti-inflammatory drug. e-biochem.com This role establishes its utility as a reliable building block in multi-step organic synthesis.
However, beyond its identity as a synthetic intermediate, there is a significant lack of published research on the compound itself. Its chemical properties, photophysical characteristics, and potential biological activities are not documented in peer-reviewed literature. Therefore, its main contribution is its existence as a unique, functionalized naphthalene (B1677914) scaffold, representing a platform from which new research can be launched. The naphthalene core is a versatile and extensively studied aromatic system present in numerous pharmaceuticals and functional materials, while the cyanomethyl and cyclohexyl substituents provide specific steric and electronic features that are ripe for exploration. nbinno.comnih.gov
Identification of Unexplored Research Avenues and Knowledge Gaps
The scarcity of specific research on this compound highlights several significant knowledge gaps. These gaps represent clear opportunities for future research to characterize the compound and explore its potential. The primary unexplored avenues include its fundamental chemical and physical properties, its potential applications in materials science, and its intrinsic biological activity.
A systematic investigation is required to fill these voids. Key research questions that remain unanswered are summarized in the table below.
| Research Domain | Identified Knowledge Gap | Key Research Questions |
| Synthetic Chemistry | Lack of diverse and optimized synthetic protocols. | What are the most efficient, scalable, and environmentally benign methods to synthesize this compound and its derivatives? |
| Physicochemical Characterization | Absence of comprehensive data on its physical and spectroscopic properties. | What are its detailed NMR, IR, and mass spectra? What is its crystal structure? What are its solubility, melting point, and thermal stability? chemicalbook.com |
| Photophysics & Photochemistry | The potential for fluorescence or photochemical reactivity, common in cyanonaphthalenes, is unknown. evitachem.com | Does the compound exhibit fluorescence? If so, what are its quantum yield and lifetime? Is it photochemically reactive, and what products are formed upon irradiation? |
| Medicinal Chemistry | No data on its biological activity profile. | Does the compound exhibit any intrinsic anti-inflammatory, antimicrobial, or anticancer activity? Can it serve as a scaffold for new therapeutic agents? nih.gov |
| Materials Science | Potential properties for advanced materials are completely unexplored. | Could the molecular structure lead to applications in organic electronics, such as organic field-effect transistors (OFETs), or as a component in specialty polymers? rsc.org |
Prospects for Rational Design and Discovery of Novel Cyanomethylated Naphthalene-Based Molecules
The scaffold of this compound is an excellent starting point for the rational design of new molecules with tailored properties. The chemical architecture—a rigid aromatic core (naphthalene) appended with a polar, electron-withdrawing group (cyanomethyl) and a bulky, non-polar aliphatic group (cyclohexyl)—allows for systematic structural modifications to tune its functionality.
Future research could focus on:
Substitution Pattern Modification: The positions of the cyanomethyl and cyclohexyl groups can be altered on the naphthalene ring to investigate structure-property relationships. Isomers may exhibit vastly different electronic, photophysical, and biological properties.
Functional Group Interconversion: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a wide array of amides, esters, and other derivatives. These new functional groups would dramatically alter the molecule's chemical behavior and potential biological interactions.
Scaffold Elaboration: Additional functional groups (e.g., hydroxyl, methoxy, halogens) could be introduced onto the naphthalene or cyclohexyl rings. Such modifications are known to modulate the properties of naphthalene-based systems, influencing everything from fluorescence wavelength to receptor binding affinity. nbinno.com
This systematic approach, guided by computational modeling to predict the effects of structural changes, could accelerate the discovery of novel compounds for applications in medicine, electronics, and sensor technology. mdpi.com
Opportunities for Interdisciplinary Research and Advanced Methodological Integration
The full potential of this compound and its future derivatives can best be realized through interdisciplinary collaboration. The knowledge gaps associated with this molecule provide fertile ground for projects that integrate expertise from multiple scientific disciplines.
Advanced methodological integration will be key to unlocking the potential of this molecular class. For instance, high-throughput synthesis and screening methods could be employed to rapidly generate and evaluate a library of derivatives for specific biological activities. Combining experimental characterization with advanced computational techniques, such as Density Functional Theory (DFT), can provide deep insights into molecular orbitals and predict chemical reactivity and electronic properties, guiding the design of new materials. mdpi.com The development of naphthalene-based molecules for sustainable technologies, such as advanced batteries or biodegradable plastics, represents another forward-looking interdisciplinary frontier. scitechdaily.com
| Collaborating Fields | Research Project Focus | Potential Outcomes |
| Organic Chemistry & Medicinal Chemistry | Synthesis of a derivative library and screening for biological activity. | Discovery of new lead compounds for drug development. |
| Materials Science & Physical Chemistry | Investigation of thin-film properties and photophysical characteristics. | Development of novel organic semiconductors, emitters for OLEDs, or fluorescent probes. |
| Computational Chemistry & Synthetic Chemistry | In-silico design and targeted synthesis of molecules with predicted properties. | Accelerated discovery of functional molecules with reduced experimental cost and effort. |
| Analytical Chemistry & Environmental Science | Development of sensors based on fluorescent derivatives; study of degradation pathways. | New tools for chemical detection and understanding the environmental fate of naphthalene derivatives. copernicus.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
